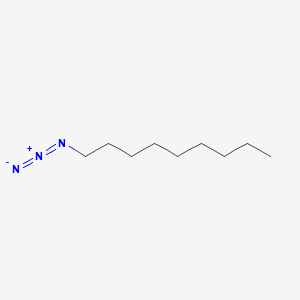
1-Azidononane
Descripción general
Descripción
1-Azidononane, also known as nonyl azide , is a chemical compound with the molecular formula C9H19N3 . Its IUPAC name is 1-azidononane . The compound has a molecular weight of approximately 169.27 g/mol . The structure of 1-Azidononane consists of a nonane backbone with an azide functional group attached to one of the carbon atoms .
Synthesis Analysis
The synthesis of 1-Azidononane involves introducing an azide group onto the nonane hydrocarbon chain. Specific synthetic methods and reaction conditions may vary, but the overall process typically includes azidation of the corresponding nonane precursor .
Molecular Structure Analysis
The molecular structure of 1-Azidononane comprises a linear alkyl chain of nine carbon atoms (nonane) with an azide group (-N3) attached to one of the carbon atoms. The azide group consists of three nitrogen atoms bonded together .
Chemical Reactions Analysis
- Click Chemistry : Due to its azide functionality, 1-Azidononane is often used in click chemistry reactions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organic Synthesis
“1-Azidononane” is used in organic synthesis as a versatile intermediate. It can be utilized for the synthesis of heterocycles, serving as a “masked” amino function in natural compound synthesis, and as a precursor of nitrenes which are important in various chemical transformations .
Click Chemistry
In click chemistry, “1-Azidononane” is involved in copper-catalyzed triazole formations from azides and alkynes. This reaction is part of a class of chemical reactions that are high yielding and create byproducts that can be removed without chromatography .
Functionalization of Molecules
“1-Azidononane” plays a role in the functionalization of allenes, which are molecules used as synthons for bioactive compounds and naturally occurring products. The functionalization process has been developed for various strategies over the past decades .
Mecanismo De Acción
Target of Action
1-Azidononane is a chemical compound that primarily targets carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds in organic molecules . It is used as a nitrogen source in the synthesis of nitrogen-containing compounds .
Mode of Action
1-Azidononane interacts with its targets through a process known as nitrogenation . This process involves the cleavage of C-H and/or C-C bonds and the incorporation of nitrogen atoms into the substrate . The exact reaction pathway remains unclear, but detailed mechanistic studies suggest that the carbon cation containing the azido group may exist as a key intermediate .
Biochemical Pathways
The biochemical pathways affected by 1-Azidononane are those involved in the synthesis of nitrogen-containing compounds . The compound’s nitrogenation action can lead to the formation of various nitrogen-containing compounds, such as nitriles, tetrazoles, and arylamines .
Result of Action
The result of 1-Azidononane’s action is the formation of nitrogen-containing compounds . For example, when diphenylmethane was treated with 1-Azidononane, the reaction catalyzed by FeCl2 in the presence of DDQ as the oxidant in trifluoroacetic acid (TFA) afforded the desired nitrogenation product N-nonylaniline .
Action Environment
The action, efficacy, and stability of 1-Azidononane can be influenced by various environmental factors. These factors can include the presence of other reactants, the type of catalyst used, and the reaction conditions . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-azidononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-2-3-4-5-6-7-8-9-11-12-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHFKRIGVRZLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508100 | |
| Record name | 1-Azidononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azidononane | |
CAS RN |
80077-60-7 | |
| Record name | 1-Azidononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



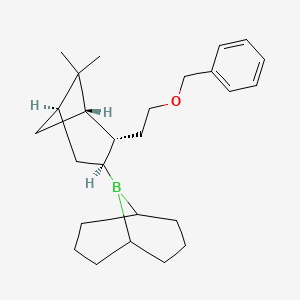



acetic acid](/img/structure/B1281463.png)
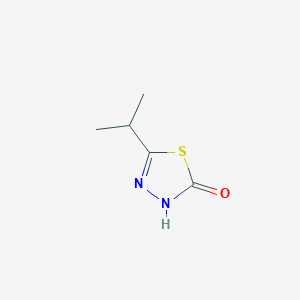
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)
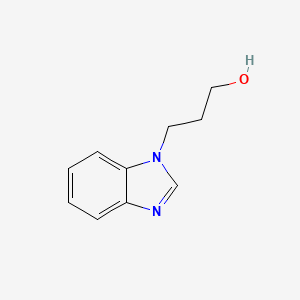
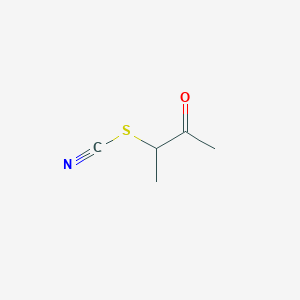

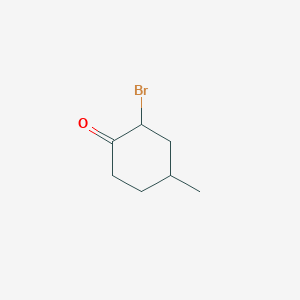


![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)